3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide
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Overview
Description
3,4-Difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3,4-difluorobenzenesulfonyl chloride and 2-methoxy-2,3-dihydro-1H-indene.
Reaction Conditions: The reaction between 3,4-difluorobenzenesulfonyl chloride and 2-methoxy-2,3-dihydro-1H-indene is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Purification: The product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction between 3,4-difluorobenzenesulfonyl chloride and 2-methoxy-2,3-dihydro-1H-indene.
Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and reaction time.
Purification Techniques: Implementing advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3,4-Difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonamide: Lacks the methoxy and indene groups.
N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide: Lacks the difluoro groups.
Uniqueness
3,4-Difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is unique due to the combination of difluoro, methoxy, and indene groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,4-difluoro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3S/c1-23-17(9-12-4-2-3-5-13(12)10-17)11-20-24(21,22)14-6-7-15(18)16(19)8-14/h2-8,20H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKVWEXSFQHKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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